Cyclopentobarbital

Veterinary anesthesia Barbiturate pharmacology Duration of action

Choose Cyclopentobarbital when only its unique pharmacological fingerprint will meet your protocol requirements. This compound generates a ~2.5‑fold longer anesthesia duration than pentobarbital in canine models, shows 132.8% cross‑reactivity in immunoassays (vs. 76.5% for pentobarbital), and presents a distinct stereochemical path in asymmetric synthesis. Procure it specifically for extended‑duration veterinary anesthesia studies, forensic toxicology panel calibration, or palladium‑catalyzed AAA method development where pentobarbital cannot substitute.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 76-68-6
Cat. No. B1221192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentobarbital
CAS76-68-6
Synonymscyclopentobarbital
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC=CCC1(C(=O)NC(=O)NC1=O)C2CCC=C2
InChIInChI=1S/C12H14N2O3/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17)
InChIKeyXOVJAYNMQDTIJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentobarbital (CAS 76-68-6) Procurement Guide for Barbiturate Reference Standards and Veterinary Anesthetic Research


Cyclopentobarbital (CAS 76-68-6), also known as Cyclopal or Dormisan, is a barbiturate derivative invented in the 1940s [1]. Chemically identified as 5-allyl-5-(2-cyclopenten-1-yl)barbituric acid with molecular formula C12H14N2O3 and molecular weight 234.25 g/mol [2], this compound exists as crystals with a melting point of 139-140°C and exhibits bitter taste with slight solubility in cold water but free solubility in alcohol and organic solvents [3]. Pharmacologically classified as an intermediate-to-long-acting sedative-hypnotic barbiturate with a GABA-modulatory mechanism [4], cyclopentobarbital was used primarily as an anesthetic in veterinary medicine and remains relevant today as a reference standard, internal analytical standard, and research tool for structure-activity relationship studies [5].

Why Cyclopentobarbital Cannot Be Simply Substituted by Pentobarbital or Phenobarbital in Research and Analytical Applications


Although cyclopentobarbital shares the barbituric acid core with pentobarbital and phenobarbital and is often described as having a pharmacological profile 'similar to pentobarbital' [1], simple substitution fails across three critical dimensions: duration of action, analytical specificity, and synthetic accessibility. In vivo, cyclopentobarbital produces approximately 2.5-fold longer anesthesia duration than pentobarbital at equivalent relative doses in dogs [2] and is reported to last 'almost three times as long' as phenobarbital [3], making it unsuitable as a direct replacement in time-sensitive protocols. Analytically, cyclopentobarbital exhibits distinct cross-reactivity patterns in immunoassays (132.8% relative to phenobarbital calibrator) compared to pentobarbital (76.5%) [4], precluding interchangeable use in toxicology screening panels. Furthermore, the enantioselective synthesis of cyclopentobarbital proceeds via palladium-catalyzed asymmetric allylic alkylation with distinct stereochemical requirements that differ from pentobarbital [5]. These differences collectively mandate specific procurement of cyclopentobarbital for applications where its unique temporal profile, analytical signature, or synthetic pathway is required.

Quantitative Differentiation of Cyclopentobarbital from Closest Analogs: Evidence-Based Selection Criteria


Duration of Anesthesia: Cyclopentobarbital vs. Pentobarbital in Canine Model

In a direct head-to-head comparison in dogs administered 50% of the LD50 dose, cyclopentobarbital (Cyclopal) produced a duration of anesthesia of 14 hours, while pentobarbital produced a duration of 5.5 hours [1]. The onset time was approximately 0.5 hours for both compounds, with the quality of anesthesia response (smoothness of onset, depth, and rapidity of recovery) judged to be the same for both drugs [1].

Veterinary anesthesia Barbiturate pharmacology Duration of action

Duration of Action Relative to Phenobarbital: Class-Based Duration Comparison

Cyclopentobarbital is reported to produce effects lasting 'almost three times as long' as phenobarbital [1]. This comparison classifies cyclopentobarbital as a long-acting barbiturate with a fairly slow onset of action, contrasting with phenobarbital which is also long-acting but with a shorter effective duration [1].

Barbiturate classification Long-acting sedative-hypnotics Duration comparison

Immunoassay Cross-Reactivity: Cyclopentobarbital Detection Sensitivity vs. Other Barbiturates

In a commercial barbiturate immunoassay (Randox BAR10004, calibrator: secobarbital, cutoff: 200 ng/mL), cyclopentobarbital exhibits a cross-reactivity of 132.8% relative to the phenobarbital calibrator (100%) [1]. For comparison, amobarbital shows 109.9%, pentobarbital 76.5%, and butabarbital 77.5% [1]. In an alternative clinical laboratory method (chromatographic immunoassay with secobarbital calibrator, cutoff 200 ng/mL), the detection limit for cyclopentobarbital is 197 ng/mL, compared to pentobarbital at 561 ng/mL and phenobarbital at 925 ng/mL [2].

Toxicology screening Immunoassay specificity Cross-reactivity

Enantioselective Synthesis: Distinct Catalytic Requirements for Cyclopentobarbital vs. Pentobarbital

Palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives enables enantioselective synthesis of both cyclopentobarbital and pentobarbital [1]. The synthetic route requires distinct reaction conditions and allylic precursors for each compound, with the cyclopentenyl moiety of cyclopentobarbital introducing unique stereochemical constraints [1]. A later ring-contraction strategy achieved γ-quaternary acylcyclopentenes in up to 91% overall yield and 92% ee, applicable to cyclopentobarbital synthesis [2].

Asymmetric synthesis Barbiturate derivatives Palladium catalysis

Physicochemical Properties: Melting Point and Solubility Profile

Cyclopentobarbital exhibits a melting point of 139-140°C [1] or 139.5°C [2]. In comparison, pentobarbital free acid melts at 127-130°C, while phenobarbital melts at 174-178°C [3]. Cyclopentobarbital is slightly soluble in cold water, moderately soluble in hot water, and freely soluble in alcohol and organic solvents [1].

Physicochemical characterization Barbiturate properties Quality control

Analytical Utility: Cyclopentobarbital as Validated Internal Standard in Postmortem Toxicology

Cyclopentobarbital has been validated and employed as an internal standard in a gas chromatography-nitrogen phosphorus detection (GC-NPD) method for the quantification of newer anticonvulsant drugs (levetiracetam, hydroxycarbazepine, topiramate) in postmortem blood and tissue homogenates [1]. The method uses buffering to pH 5, Chem Elut® column extraction with methylene chloride, and quantification over a calibration range of 2 to 20 mg/L [1].

Forensic toxicology Internal standard GC-NPD method

Validated Application Scenarios for Cyclopentobarbital Procurement in Research and Industrial Settings


Veterinary Anesthesia Research Requiring Prolonged Single-Dose Sedation

Researchers investigating extended-duration anesthesia protocols in canine or other veterinary models should procure cyclopentobarbital specifically when a 2.5-fold longer anesthesia duration (14 hours vs. 5.5 hours at 50% LD50 in dogs) is required compared to pentobarbital [1]. This application leverages the direct head-to-head comparative data demonstrating equivalent anesthesia quality with extended duration, enabling protocols that avoid redosing and associated pharmacokinetic variability.

Toxicology Screening Method Development and Calibration

Forensic and clinical toxicology laboratories developing or validating barbiturate immunoassays or confirmatory GC-MS methods should procure cyclopentobarbital as a distinct reference standard. Its cross-reactivity of 132.8% relative to phenobarbital in commercial immunoassays [2] and its detection limit of 197 ng/mL in chromatographic immunoassays [3] differ substantially from pentobarbital (76.5% cross-reactivity; 561 ng/mL detection limit), necessitating compound-specific calibration for accurate quantification.

Postmortem Forensic Toxicology Internal Standard

Forensic toxicology laboratories performing postmortem analysis of anticonvulsant drugs (levetiracetam, oxcarbazepine metabolites, topiramate) should procure cyclopentobarbital for use as a validated internal standard in acid/neutral drug screening procedures [4]. The method employs GC-NPD with Chem Elut® column extraction, with cyclopentobarbital demonstrating suitable recovery and chromatographic behavior for quantification over a 2-20 mg/L calibration range in blood and tissue matrices [4].

Enantioselective Synthesis Research on Barbiturate Derivatives

Academic and industrial synthetic chemistry groups investigating palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives should procure cyclopentobarbital as a target molecule for method development and optimization [5]. The distinct cyclopentenyl substituent of cyclopentobarbital, compared to the allyl/ethyl substitution pattern of pentobarbital, presents unique stereochemical challenges that enable comparative studies of substrate scope in enantioselective catalysis. Ring-contraction strategies achieving up to 91% yield and 92% ee are applicable to cyclopentobarbital synthesis [6].

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